3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyridine moiety is a nitrogenous heterocyclic component present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can be complex and varied, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can vary widely, depending on the specific substituents. These properties can be analyzed using various techniques .Mechanism of Action
The mechanism of action of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can vary widely, depending on the specific compound and its biological target. They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Safety and Hazards
Future Directions
The future directions for research on compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety are promising. These compounds have a wide range of potential applications in medicinal chemistry, and ongoing research is focused on developing new synthetic methods and exploring their biological activities .
properties
IUPAC Name |
3-ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-20(18,19)7-5-10(17)15-11-9(2)4-6-16-12(11)13-8-14-16/h3-4,6,8H,1,5,7H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFSPGFRRPZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)NC(=O)CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide |
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